1-(4-propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(4-Propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole ring substituted with a 4-propoxybenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 4-propoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The products formed depend on the specific reaction. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
1-(4-Propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzotriazole ring can also participate in π-π stacking interactions, further influencing its biological activity .
Comparison with Similar Compounds
- 1-(4-Methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
- 1-(4-Ethoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
- 1-(4-Butoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
Uniqueness: 1-(4-Propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to its specific propoxy group, which can influence its solubility, reactivity, and biological activity compared to its methoxy, ethoxy, and butoxy analogs .
Properties
IUPAC Name |
1-(4-propoxyphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-11-21-12-7-9-13(10-8-12)22(19,20)18-15-6-4-3-5-14(15)16-17-18/h3-10H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFWZKPLKOTUJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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